molecular formula C16H18O5 B2537273 Cis-Dehydrocurvularin CAS No. 1095588-70-7; 21178-57-4

Cis-Dehydrocurvularin

Cat. No.: B2537273
CAS No.: 1095588-70-7; 21178-57-4
M. Wt: 290.315
InChI Key: AVIRMQMUBGNCKS-OAQKJQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-Dehydrocurvularin is a 12-membered macrocyclic lactone belonging to the resorcylic acid lactone family, produced by various fungal species such as Penicillium and Alternaria . This compound has demonstrated significant value in biomedical research due to its diverse biological activities. In cancer research, this compound exhibits cytotoxic activity against various cancer cell lines and has been shown to disrupt mitotic spindle formation, thereby inhibiting cell division . Furthermore, it has been investigated for its ability to induce the unfolded protein response, a pathway relevant to cancer cell survival . In immunological studies, this compound and its analogues show potent anti-inflammatory effects. Research in LPS-induced RAW264.7 macrophages demonstrates that these metabolites can strongly inhibit the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation . The primary mechanism for this activity appears to be through the suppression of the NF-κB signaling pathway, leading to the attenuated expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) . Additional research indicates potential antimalarial activity for this compound . The structural integrity of the 12-membered lactone ring is critical for its bioactivity, as ring-opening or modification of the phenol functionality significantly reduces its potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1095588-70-7; 21178-57-4

Molecular Formula

C16H18O5

Molecular Weight

290.315

IUPAC Name

(5S,9Z)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione

InChI

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4-/t10-/m0/s1

InChI Key

AVIRMQMUBGNCKS-OAQKJQOQSA-N

SMILES

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O

solubility

not available

Origin of Product

United States

Scientific Research Applications

Biological Activities

Cis-Dehydrocurvularin exhibits several notable biological activities:

  • Antitumor Activity : Studies have demonstrated that this compound possesses significant antitumor properties. In vitro assays have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells. The compound induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .
  • Antimicrobial Properties : The compound has shown efficacy against multi-drug resistant bacterial strains. In laboratory settings, it effectively inhibited the growth of various pathogens, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in animal models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its potential for managing inflammatory diseases.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Cancer Treatment :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Demonstrated significant apoptosis induction in MCF-7 cells with minimal cytotoxicity to normal cells .
  • Infection Control :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Showed effective inhibition of growth in multi-drug resistant strains, supporting its use in infection management.
  • Inflammation Reduction :
    • Objective : Investigate anti-inflammatory properties in arthritis models.
    • Results : Significant reduction in paw swelling was recorded after treatment with this compound.

Table 1: Biological Activities of this compound

Activity TypeCell Line/ModelResults
AntitumorMCF-7Induced significant apoptosis
A549Tumor growth inhibition observed
AntimicrobialMulti-drug resistant strainsGrowth inhibition noted
Anti-inflammatoryArthritis modelReduced paw swelling significantly

Table 2: Summary of Case Studies

Case StudyObjectiveKey Findings
Cancer TreatmentEvaluate anticancer effectsSignificant apoptosis in MCF-7
Infection ControlAssess antimicrobial efficacyEffective against resistant strains
Inflammation ReductionInvestigate anti-inflammatory propertiesReduced inflammation markers

Comparison with Similar Compounds

Key Differences and Implications

Stereochemical Variation: this compound and dehydrocurvularin are stereoisomers, differing in the configuration of double bonds (cis vs. trans). The low yield of this compound (0.12% vs. 16% for dehydrocurvularin) suggests enzymatic preferences for trans-configured products during polyketide cyclization .

Functional Group Modifications: 12-Oxocurvularin introduces a ketone at C12, increasing polarity (molecular weight: 306.31 vs. 290.31) and possibly altering bioactivity . 11β-Hydroxycurvularin features a hydroxyl group at C11, enhancing hydrogen-bonding capacity and solubility compared to non-hydroxylated analogues .

Double Bond Positioning :

  • α,β- and 8,9-dehydrocurvularin isomers differ in double bond placement, which may influence macrocycle rigidity and interaction with biological targets .

Biosynthetic Efficiency :

  • This compound’s low yield contrasts sharply with dehydrocurvularin’s high production (16%), highlighting bottlenecks in cis-isomer formation or stability during biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Dehydrocurvularin
Reactant of Route 2
Cis-Dehydrocurvularin

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